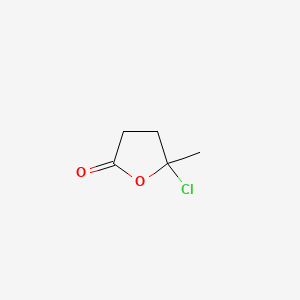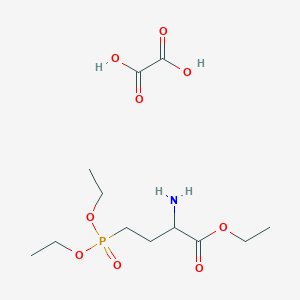
(D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a phosphono group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate typically involves multi-step organic reactions. One common method includes the Horner-Wadsworth-Emmons reaction, which is used to form carbon-carbon double bonds. This reaction involves the condensation of an aldehyde with a phosphonate ester under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization and chromatography to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phosphono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In synthetic chemistry, (D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of carbon-carbon bonds through the Horner-Wadsworth-Emmons reaction .
Biology
This compound has potential applications in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a mimic of natural substrates in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. Its ester group can be hydrolyzed in vivo to release the active drug, enhancing its bioavailability.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, while the phosphono group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings.
Triethyl phosphonoacetate: A phosphonate ester used in the Horner-Wadsworth-Emmons reaction.
Uniqueness
(D,L)-(+,-)-2-Amino-4-(diethylphosphono)butanoic acid, ethyl ester, oxalate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as a mimic of natural substrates in biochemical assays also sets it apart from simpler esters and phosphonates.
Properties
Molecular Formula |
C12H24NO9P |
|---|---|
Molecular Weight |
357.29 g/mol |
IUPAC Name |
ethyl 2-amino-4-diethoxyphosphorylbutanoate;oxalic acid |
InChI |
InChI=1S/C10H22NO5P.C2H2O4/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3;3-1(4)2(5)6/h9H,4-8,11H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
YZSJVTRRKURQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCP(=O)(OCC)OCC)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12858455.png)

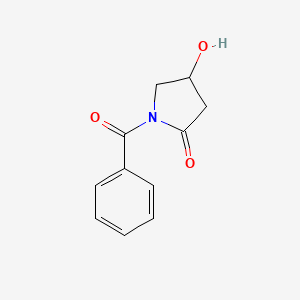
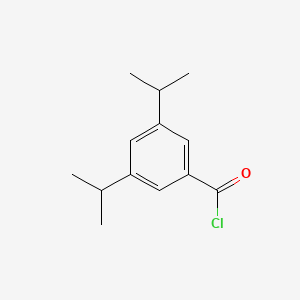
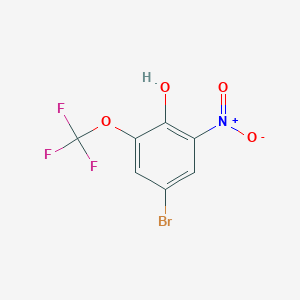
![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)
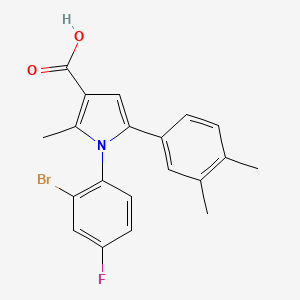
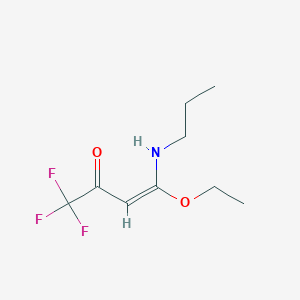
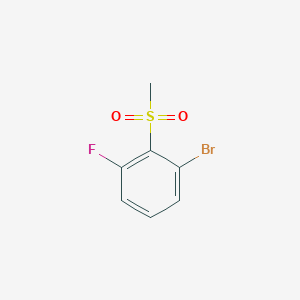
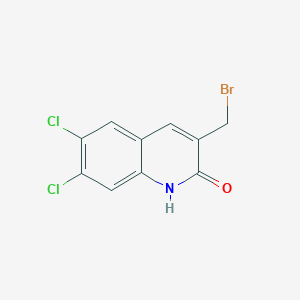
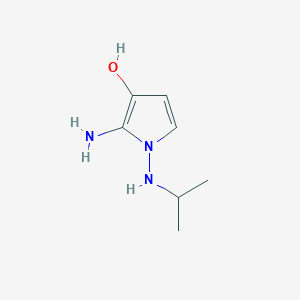
![5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12858512.png)
